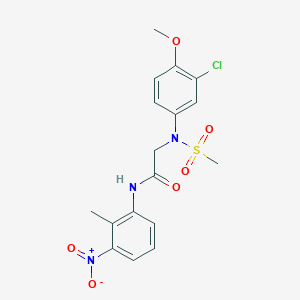![molecular formula C16H13Cl2NO4 B4651040 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4651040.png)
4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate
Vue d'ensemble
Description
4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate, also known as DCP-LA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of propionic acid and has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate is not fully understood. It has been proposed that 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate may act as an antioxidant and protect against oxidative stress. 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate has also been found to inhibit the activity of phospholipase A2, an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate has been found to have a range of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate has also been found to increase the levels of acetylcholine, a neurotransmitter that is involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate in lab experiments is that it has been extensively studied and its effects are well characterized. However, one limitation is that the mechanism of action of 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate is not fully understood, which may make it difficult to interpret results.
Orientations Futures
There are several future directions for the study of 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate. One area of research is the potential use of 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate in the treatment of neurodegenerative diseases. Another area of research is the potential use of 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate in the treatment of traumatic brain injury and spinal cord injury. Further studies are needed to fully understand the mechanism of action of 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate and to identify any potential side effects.
Applications De Recherche Scientifique
4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate has also been studied for its potential use in the treatment of ischemic stroke, traumatic brain injury, and spinal cord injury.
Propriétés
IUPAC Name |
[4-[(3,5-dichloro-4-hydroxyphenyl)carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c1-2-14(20)23-11-5-3-9(4-6-11)16(22)19-10-7-12(17)15(21)13(18)8-10/h3-8,21H,2H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOZRVCRMYDYEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-Dichloro-4-hydroxyphenyl)carbamoyl]phenyl propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 4-[({[1-(4-propylphenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4650966.png)
![N-isobutyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4650967.png)
![ethyl 4-{[7-[(methylsulfonyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B4650970.png)
![methyl N-{[isopropoxy(methyl)phosphoryl]methyl}-N-methylglycinate](/img/structure/B4650977.png)
![4-{5-methyl-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4650980.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-ethyl-3-isoxazolecarboxamide](/img/structure/B4650987.png)
![2-(2-fluorophenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4650996.png)
![3-(2-furyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4651007.png)


![5-(5-ethyl-2-thienyl)-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4651029.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4651046.png)